molecular formula C8H11N5O B1273955 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 891035-96-4

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No. B1273955
CAS RN: 891035-96-4
M. Wt: 193.21 g/mol
InChI Key: GBPHKZAUMLUTOP-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been extensively researched and described in the literature due to their remarkable versatility and many different applications reported over the years in different areas of drug design .


Synthesis Analysis

The synthesis of triazolopyrimidines has been a topic of interest in medicinal chemistry. Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . In one study, a series of 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were designed and synthesized .


Molecular Structure Analysis

The ring system of triazolopyrimidines is isoelectronic with that of purines, which has led to this heterocycle being proposed as a possible surrogate of the purine ring . The choice of substituents can also lead to the triazolopyrimidine ring being described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The triazolopyrimidine ring has been found to be remarkably versatile, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . The reactivity of these derivatives has been explored in various studies .

Scientific Research Applications

Drug Design and Development

The [1,2,4]triazolo[1,5-a]pyrimidine core is a prominent feature in the design of various drugs due to its pharmacological properties. Compounds like filgotinib and CEP33779, which are potent inhibitors of Janus kinases, are based on this scaffold . The structure of 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one can be modified to target specific receptors or enzymes, leading to the development of new therapeutic agents.

Anticancer Research

This compound has potential applications in anticancer research. The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been associated with anticancer activity, and its derivatives are explored for their ability to inhibit tumor growth and proliferation .

Antimicrobial and Anti-tubercular Agents

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown promising results as antimicrobial and anti-tubercular agents. The structural analogs of this compound could be synthesized and screened for activity against various bacterial and mycobacterial strains .

Agrochemical Research

In the field of agrochemistry, [1,2,4]triazolo[1,5-a]pyrimidine derivatives like pyroxsulam and flumetsulam are used as herbicides. The compound could be investigated for its herbicidal properties and potential use in controlling weed growth in agriculture .

Material Science

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been utilized in the development of light-emitting materials for OLED devices. The electronic properties of 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one could be harnessed for creating new materials with desirable photophysical characteristics .

Neuropharmacology

As CB2 cannabinoid agonists and adenosine antagonists, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have implications in neuropharmacology. They could be explored for the treatment of neurological disorders and pain management .

Synthetic Methodology

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves various methods, including oxidative cyclization and reactions with amidines and guanidines. The compound in focus could serve as a model for developing new synthetic routes or improving existing methods .

Mechanism of Action

Triazolopyrimidines have been found to exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . In one study, compounds with a [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one skeleton showed remarkable anti-epileptic activities .

Future Directions

The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a topic of interest for future research . The structural similarities of the triazolopyrimidine heterocycle with the purine ring have led to different studies investigating triazolopyrimidine derivatives as possible isosteric replacements for purines . The versatility of the triazolopyrimidine heterocycle suggests that it may have applications beyond isosteric replacement strategies .

properties

IUPAC Name

2-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-5-4-6(14)13-8(10-5)11-7(9)12-13/h4H,2-3H2,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPHKZAUMLUTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394866
Record name 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

CAS RN

891035-96-4
Record name 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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